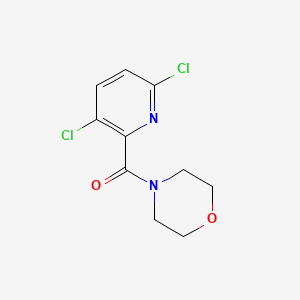

(3,6-Dichloropyridin-2-yl)(morpholino)methanone

CAS No.:

Cat. No.: VC18027292

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2N2O2 |

|---|---|

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | (3,6-dichloropyridin-2-yl)-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |

| Standard InChI Key | FRGIFQYKRHDRNX-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is (2,6-dichloropyridin-3-yl)(morpholin-4-yl)methanone, reflecting its pyridine core with chlorine substituents at positions 2 and 6 and a morpholine group attached via a carbonyl group . Common synonyms include 4-(2,6-dichloropyridine-3-carbonyl)morpholine and DTXSID40355304 . The CAS registry number 415700-14-0 uniquely identifies this compound in chemical databases.

Molecular Geometry and Stereoelectronic Features

The molecule adopts a planar pyridine ring with chlorine atoms at the 2- and 6-positions, creating steric and electronic effects that influence reactivity. The morpholine ring, a six-membered amine-containing heterocycle, is connected via a ketone bridge at the pyridine’s 3-position. Computational models (e.g., PubChem’s 3D conformer) reveal a dihedral angle of approximately 120° between the pyridine and morpholine rings, minimizing steric clash .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.10 g/mol | |

| XLogP3-AA (Log P) | 1.9 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 | |

| Topological Polar Surface Area | 38.9 Ų |

Synthesis and Manufacturing

Purification and Characterization

Chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether gradients) is inferred from analogous compounds . Characterization via NMR and mass spectrometry confirms structure:

-

¹H NMR: Signals for morpholine protons (δ 3.5–4.0 ppm) and pyridine aromatic protons (δ 7.2–8.2 ppm) .

Physicochemical Properties

Stability and Reactivity

The electron-withdrawing chlorine atoms and ketone group render the pyridine ring electrophilic, susceptible to nucleophilic aromatic substitution under basic conditions. The morpholine moiety’s amine may participate in acid-base reactions, forming salts to enhance solubility.

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap |

| Inhalation | Use fume hood or respirator |

| Storage | Keep in cool, dry place |

Environmental Considerations

No ecotoxicity data are available, but structural analogs suggest moderate environmental persistence. Proper disposal via incineration is recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume